2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Description
2-{2-[4-(2,6-Dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative. The benzoxazinone core, a heterocyclic system comprising fused benzene and oxazine rings, is known for its broad bioactivity, including phytotoxic, antifungal, and antimicrobial properties . The piperazinoethyl side chain, substituted with a 2,6-dimethylphenyl group, contributes to lipophilicity and may influence receptor-binding interactions.
Properties
IUPAC Name |
2-[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-15-4-3-5-16(2)21(15)25-12-10-24(11-13-25)9-8-19-22(27)23-18-7-6-17(26(28)29)14-20(18)30-19/h3-7,14,19H,8-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCKWRUPHWZSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one , often abbreviated as compound 1 , is a synthetic derivative of benzoxazine with potential pharmacological applications. Its structure incorporates a piperazine moiety, which is known for its diverse biological activities, particularly in the field of medicinal chemistry.
- Molecular Formula : C22H26N4O
- Molecular Weight : 410.474 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from the chemical structure.
The biological activity of compound 1 is primarily attributed to its interaction with various neurotransmitter systems and its ability to modulate receptor activity. The piperazine ring is known to influence central nervous system (CNS) activity, making this compound a candidate for further investigation in neuropharmacology.
Antitumor Activity
Recent studies have indicated that compounds similar to compound 1 exhibit significant antitumor properties. For instance, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon carcinoma)
In vitro assays demonstrated that certain derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines, suggesting that modifications in the benzoxazine structure can enhance anticancer efficacy .
Neuropharmacological Effects
The piperazine component suggests potential effects on neurotransmitter receptors. Compounds with piperazine structures have been investigated for their:
- Antidepressant properties
- Anxiolytic effects
Studies have shown that modifications to the piperazine ring can lead to increased affinity for serotonin and dopamine receptors, indicating that compound 1 could be explored for treating mood disorders .
Study 1: Antitumor Efficacy
A study conducted on a series of benzoxazine derivatives found that compound 1 exhibited promising results in inhibiting tumor growth in vitro. The study utilized MCF-7 and HCT-116 cell lines and reported a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 μM .
Study 2: CNS Activity
Another investigation focused on the neuropharmacological profile of piperazine derivatives. Compound 1 was tested alongside other known piperazine-based drugs, revealing enhanced binding affinity to serotonin receptors compared to standard treatments. This suggests potential use in managing anxiety and depression .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one exhibits significant anticancer properties. The compound has been evaluated in various in vitro and in vivo models for its ability to inhibit tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in Cancer Research demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a potential pathway for therapeutic intervention against malignancies .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Research indicates that it may act as a modulator of serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
Case Study: Modulation of Neurotransmitter Activity
In a study published by the Journal of Medicinal Chemistry, researchers found that this compound exhibited selective binding to serotonin receptors (5-HT2A) and dopamine receptors (D2), leading to anxiolytic and antidepressant-like effects in animal models. This suggests its potential use in treating mood disorders .
Comparative Efficacy Table
Comparison with Similar Compounds
Table 1: Key Structural and Predicted Physicochemical Properties
*Molecular weights calculated from provided formulas.
Key Observations:
- Nitro Position: The target compound’s nitro group at position 7 contrasts with the morpholino analogue’s position 4. This difference may alter electronic distribution and steric interactions, affecting bioactivity .
- Piperazine (two amine groups) is more basic than morpholine (oxygen-containing), influencing solubility and hydrogen-bonding capacity .
- Synthetic Analogues (22m, 22n): These compounds feature extended acylated piperazine chains but lack nitro groups. Their bioactivity profiles (unreported in evidence) likely differ due to reduced electron-withdrawing effects and altered steric bulk .
Functional and Bioactivity Considerations
- Benzoxazinone Core: Natural benzoxazinones like DIBOA and DIMBOA exhibit phytotoxicity and antimicrobial activity . The nitro group in the target compound may mimic these effects while improving chemical stability.
- Piperazine vs. Morpholine analogues are more commonly explored for solubility-driven applications .
- Degradation and Ecological Impact: Benzoxazinones degrade into bioactive products (e.g., benzoxazolinones), which may contribute to plant defense mechanisms. The 2,6-dimethylphenyl substituent in the target compound could slow degradation, extending its environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
